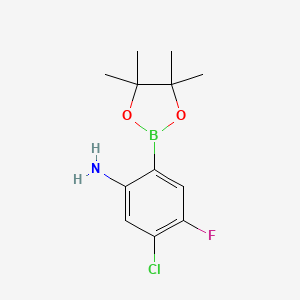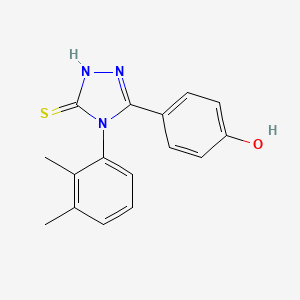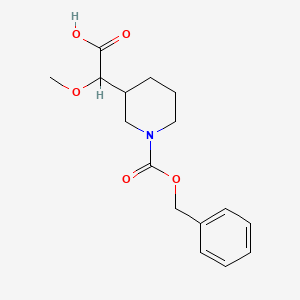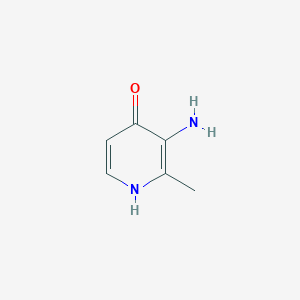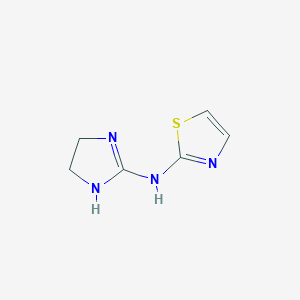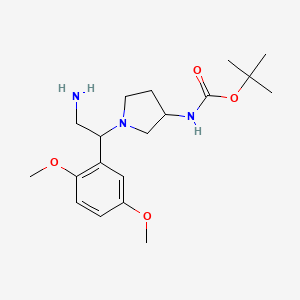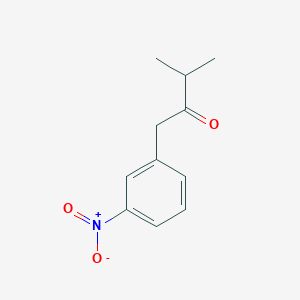
3-Methyl-1-(3-nitrophenyl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(3-nitrophenyl)butan-2-one is an organic compound with the molecular formula C11H13NO3 It is a derivative of butanone, featuring a nitrophenyl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-nitrophenyl)butan-2-one can be achieved through several methods. One common approach involves the condensation reaction of isopropanol and acetone under acidic catalysis . Another method includes the reaction of alkyl iodide and isopropanol to generate isopropyl acetate, followed by acid-catalyzed hydrolysis to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary, but they generally follow the principles of green chemistry to minimize environmental impact.
化学反応の分析
Types of Reactions
3-Methyl-1-(3-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different functionalized products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-Methyl-1-(3-aminophenyl)butan-2-one, while oxidation can produce carboxylic acids.
科学的研究の応用
3-Methyl-1-(3-nitrophenyl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-1-(3-nitrophenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carbonyl group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
3-Methyl-1-(3-aminophenyl)butan-2-one: A reduction product of the original compound.
3-Methyl-1-(3-chlorophenyl)butan-2-one: A halogenated analog with different reactivity.
3-Methyl-1-(3-hydroxyphenyl)butan-2-one: A hydroxylated derivative with potential biological activity.
Uniqueness
3-Methyl-1-(3-nitrophenyl)butan-2-one is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, which imparts distinct chemical and physical properties
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
3-methyl-1-(3-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO3/c1-8(2)11(13)7-9-4-3-5-10(6-9)12(14)15/h3-6,8H,7H2,1-2H3 |
InChIキー |
DHPHRWMVHCTTCX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)CC1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


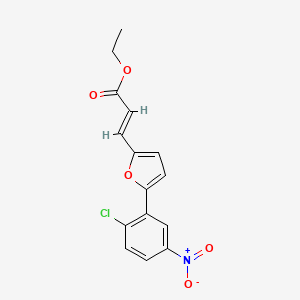
![4-[(1R,3S,5R,7S)-3-Chloroadamantan-1-YL]-1,3-thiazol-2-amine](/img/structure/B11763712.png)

![[6-(Pyrazol-1-yl)pyridin-3-yl]boronic acid](/img/structure/B11763722.png)
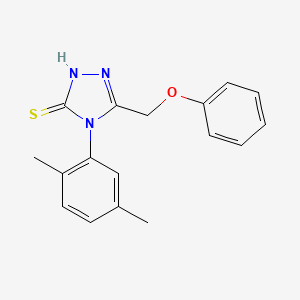
![2-(Ethylthio)-7-methyl-4-phenylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B11763738.png)
